

Technical Guide: 3-(Trifluoromethyl)furan-2,5-dione (CAS 700-27-6)

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)furan-2,5-dione

Cat. No.: B1303335

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **3-(Trifluoromethyl)furan-2,5-dione**, also known as (Trifluoromethyl)maleic anhydride, with CAS Number 700-27-6. This guide covers its physicochemical properties, a plausible synthetic route, its reactivity profile, and potential applications in research and drug development. The information is structured to be a practical resource for professionals in the chemical and biomedical sciences, featuring tabulated data, a detailed experimental protocol, and graphical representations of workflows and chemical reactions.

Physicochemical and Safety Data

3-(Trifluoromethyl)furan-2,5-dione is a highly reactive organofluorine compound. The trifluoromethyl group significantly influences its electronic properties, enhancing its electrophilicity. The quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of **3-(Trifluoromethyl)furan-2,5-dione**

Property	Value	Reference(s)
CAS Number	700-27-6	[1]
Molecular Formula	C ₅ HF ₃ O ₃	[1]
Molecular Weight	166.05 g/mol	[1]
Boiling Point	93 °C at 65 mmHg	[2]
IUPAC Name	3-(trifluoromethyl)furan-2,5-dione	[3]
Synonyms	(Trifluoromethyl)maleic anhydride, 2-(Trifluoromethyl)maleic anhydride	[1][2][3]

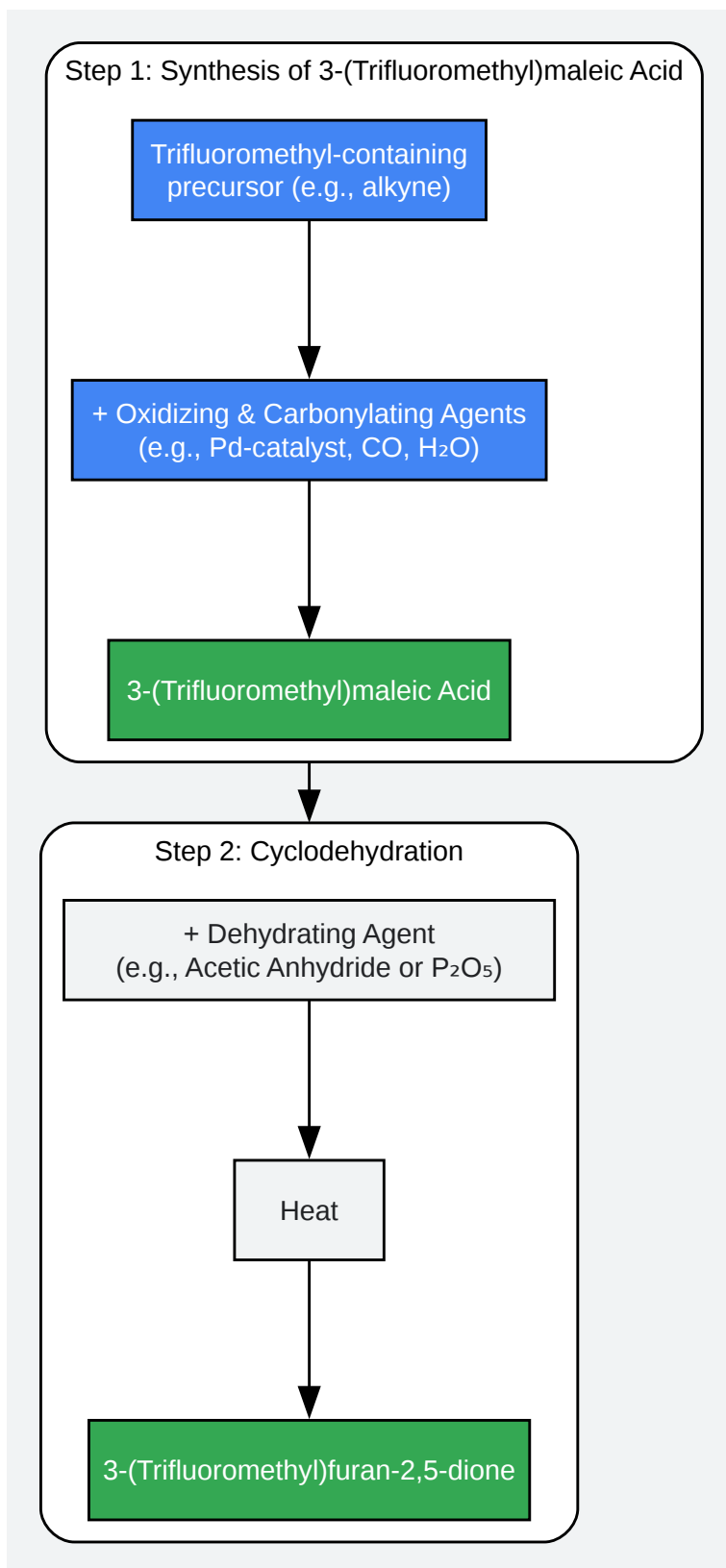
Safety and Handling: This compound is classified as corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for **3-(Trifluoromethyl)furan-2,5-dione** is not readily available in the literature, a plausible and standard method involves the dehydration of its corresponding dicarboxylic acid, 3-(trifluoromethyl)maleic acid. This approach is analogous to the industrial production of maleic anhydride from maleic acid.

Plausible Synthetic Workflow

The proposed synthesis is a two-step process starting from a suitable precursor to form 3-(trifluoromethyl)maleic acid, followed by cyclodehydration to yield the target anhydride.



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Caption: Plausible two-step synthesis of **3-(Trifluoromethyl)furan-2,5-dione**.

Representative Experimental Protocol: Dehydration of 3-(Trifluoromethyl)maleic Acid

This protocol is a representative procedure based on standard methods for anhydride synthesis.

- Objective: To synthesize **3-(Trifluoromethyl)furan-2,5-dione** via cyclodehydration.
- Reagents:
 - 3-(Trifluoromethyl)maleic acid (1.0 eq)
 - Acetic anhydride (3.0 eq) or Phosphorus pentoxide (1.5 eq)
 - Anhydrous Toluene (as solvent, if needed)
- Apparatus:
 - Round-bottom flask equipped with a reflux condenser and a drying tube.
 - Magnetic stirrer and heating mantle.
 - Distillation apparatus for purification.
- Procedure:
 - To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)maleic acid.
 - Add acetic anhydride (or phosphorus pentoxide) to the flask.
 - Heat the reaction mixture to reflux (typically 120-140 °C) with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
 - After the reaction is complete, allow the mixture to cool to room temperature.

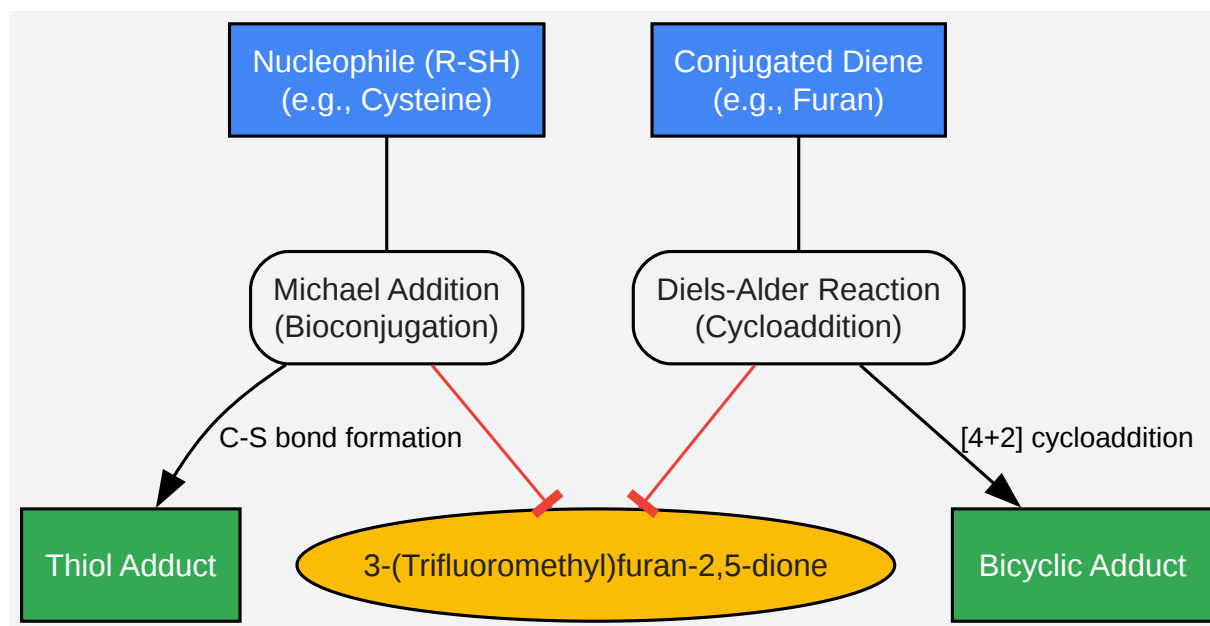
- The product can be isolated by fractional distillation under reduced pressure. The excess acetic anhydride and acetic acid byproduct will distill at a lower temperature than the desired product.
- Collect the fraction corresponding to the boiling point of **3-(Trifluoromethyl)furan-2,5-dione** (93 °C at 65 mmHg).^[2]
- Characterize the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Reactivity and Chemical Profile

The chemical reactivity of **3-(Trifluoromethyl)furan-2,5-dione** is dominated by two key features: the electrophilic carbon-carbon double bond and the highly reactive anhydride ring. The potent electron-withdrawing effect of the trifluoromethyl (-CF₃) group makes the double bond exceptionally electron-deficient and thus highly susceptible to nucleophilic attack.

Key Reactions:

- **Michael (1,4-Conjugate) Addition:** It is an excellent Michael acceptor, readily reacting with soft nucleophiles such as thiols (e.g., cysteine residues in proteins) and secondary amines. This reaction proceeds rapidly under mild conditions.
- **Diels-Alder Reaction:** It serves as a potent dienophile in [4+2] cycloaddition reactions with conjugated dienes (e.g., furan, cyclopentadiene) to form bicyclic adducts.^{[4][5]} The electron-deficient nature of the double bond accelerates this reaction.
- **Ring-Opening Reactions:** The anhydride moiety can be opened by nucleophiles like water (hydrolysis to the diacid), alcohols (to form monoesters), and amines (to form maleamic acids).



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Caption: Key reactivity pathways for **3-(Trifluoromethyl)furan-2,5-dione**.

Potential Applications in Drug Development and Research

The unique reactivity profile of **3-(Trifluoromethyl)furan-2,5-dione** makes it a valuable reagent and structural motif in medicinal chemistry and drug development.

- **Covalent Inhibitors:** The trifluoromethyl group enhances lipophilicity, which can improve cell permeability and target engagement.^[6] Its high reactivity as a Michael acceptor makes it an ideal warhead for designing targeted covalent inhibitors. These inhibitors can form a stable, irreversible bond with nucleophilic amino acid residues, such as cysteine, in the active site of an enzyme, leading to potent and prolonged inhibition. This strategy is widely used in the development of kinase and protease inhibitors.
- **Bioconjugation and Chemical Probes:** The maleimide functional group (derived from maleic anhydride) is one of the most common reagents for conjugating molecules to proteins. **3-(Trifluoromethyl)furan-2,5-dione** can be converted to its corresponding maleimide and

used to link drugs, fluorescent dyes, or affinity tags to antibodies or other proteins via cysteine residues, a cornerstone of antibody-drug conjugate (ADC) technology and chemical biology research.

- Polymer and Materials Science: Maleic anhydride derivatives are used to synthesize polymers with diverse properties. The introduction of a trifluoromethyl group can impart unique characteristics such as increased thermal stability and hydrophobicity to these materials.

The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design, known to improve metabolic stability, binding affinity, and bioavailability.^{[4][6]} Therefore, **3-(Trifluoromethyl)furan-2,5-dione** represents a valuable building block for creating novel therapeutic agents and research tools.

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